3-Bromomethyl-5-furan-2-yl-isoxazole
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Biofilm Inhibition : Compounds structurally related to 3-Bromomethyl-5-furan-2-yl-isoxazole, such as 5-(bromomethylene)furan-2(5H)-ones, have been synthesized and investigated for their ability to interfere with microbial communication and inhibit biofilm formation by Staphylococcus epidermidis (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).
Combinatorial Chemistry Applications : The utility of related scaffolds for the preparation of combinatorial libraries of furans, isoxazoles, and pyrazoles has been described, highlighting the versatility of such compounds in synthetic chemistry (Sauers & Van Arnum, 2004).
Antioxidant and Antimicrobial Screening : Novel substituted isoxazoles, generated through 1,3-dipolar cycloaddition reactions involving related furanyl compounds, have been synthesized and screened for their antioxidant and antimicrobial activities, with some compounds showing promising results (Lokeshwari & Kumar, 2017).
Antitumor Activity : The synthesis of 3,5-bis(3'-indolyl)isoxazoles as analogues to 3-Bromomethyl-5-furan-2-yl-isoxazole has been explored for antitumor purposes. These compounds have been evaluated in vitro against various human tumor cell lines, showing significant antiproliferative activity (Diana et al., 2010).
Selective Cyclooxygenase-1 (COX-1) Inhibitors : Derivatives of 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, related to 3-Bromomethyl-5-furan-2-yl-isoxazole, have been designed and synthesized as highly selective COX-1 inhibitors. These compounds exhibit enhanced biochemical COX-1 selectivity and antiplatelet efficacy, supported by docking simulations (Vitale et al., 2013).
Antiprotozoal Activities : Research on dicationic 3,5-diphenylisoxazoles, analogous to the chemical structure of interest, has shown significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering potential leads for the development of new antiprotozoal agents (Patrick et al., 2007).
properties
IUPAC Name |
3-(bromomethyl)-5-(furan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXQDQZNJNOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-5-furan-2-yl-isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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